molecular formula C11H8FNO2S B2902467 2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid CAS No. 951626-90-7

2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid

Cat. No.: B2902467
CAS No.: 951626-90-7
M. Wt: 237.25
InChI Key: QHXSCEXPCSSGSH-UHFFFAOYSA-N
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Description

2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a thiazole ring, further substituted with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the condensation of 2-fluorobenzaldehyde with thiourea to form 2-(2-fluorophenyl)thiazole. Subsequent acylation with chloroacetic acid under basic conditions yields the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiazole ring to its corresponding sulfone derivative.

  • Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.

  • Substitution: Substitution reactions at the fluorophenyl group can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Sulfone Derivatives: Resulting from oxidation reactions.

  • Thiazolidine Derivatives: Resulting from reduction reactions.

  • Substituted Fluorophenyl Derivatives: Resulting from substitution reactions.

Scientific Research Applications

2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-(2-(2-Chlorophenyl)thiazol-5-yl)acetic acid: Similar structure with a chlorine atom instead of fluorine.

  • 2-(2-(2-Methoxyphenyl)thiazol-5-yl)acetic acid: Similar structure with a methoxy group instead of fluorine.

  • 2-(2-(2-Nitrophenyl)thiazol-5-yl)acetic acid: Similar structure with a nitro group instead of fluorine.

Uniqueness: 2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid stands out due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-9-4-2-1-3-8(9)11-13-6-7(16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXSCEXPCSSGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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